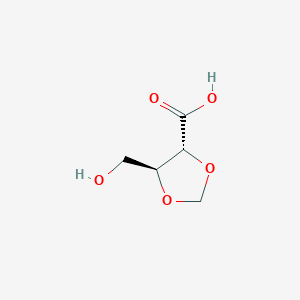![molecular formula C18H13ClN2 B14457483 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-51-2](/img/structure/B14457483.png)
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a naphtho[1,2-D]imidazole core with a 3-chlorophenyl and a methyl group attached, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can be achieved through various methods. One common approach involves the condensation of 2,3-diaminonaphthalene with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-7-[1-(4-chlorophenyl)-1-(3-methyl-3H-imidazol-4-yl)ethyl]-4-oxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile: A potent and selective FTase inhibitor.
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives: Potential anticonvulsant and analgesic agents.
Uniqueness
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole stands out due to its unique naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76145-51-2 |
|---|---|
Molekularformel |
C18H13ClN2 |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C18H13ClN2/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)20-18(21)13-6-4-7-14(19)11-13/h2-11H,1H3 |
InChI-Schlüssel |
HGXZHAISSCTXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


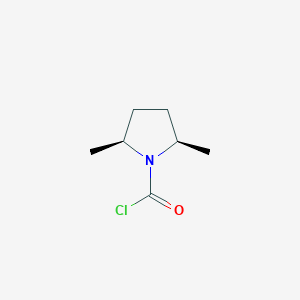


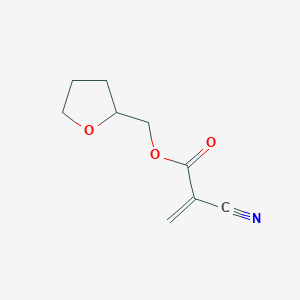

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
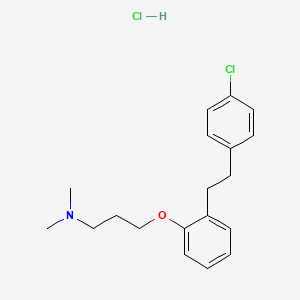
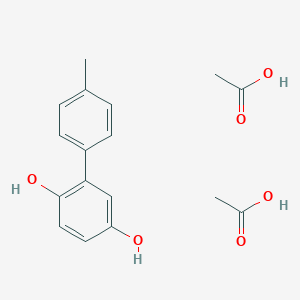
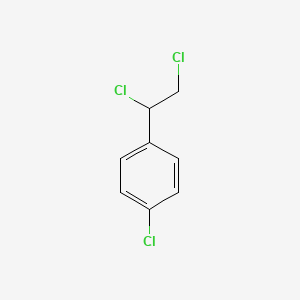

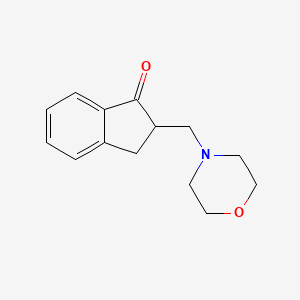
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
